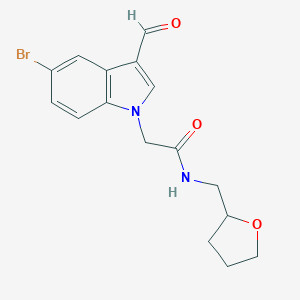
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BRD3308, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for scientific research.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been found to have potent anti-inflammatory effects, including the inhibition of cytokine production and the suppression of NF-κB signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its potent and specific inhibitory activity against COX-2, which makes it an attractive target for studying the role of this enzyme in various diseases. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide, including the development of more potent and selective inhibitors, the exploration of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, including the condensation of 5-bromoindole-3-carbaldehyde with tetrahydro-2-furanylmethylamine, followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to yield the final compound.
Applications De Recherche Scientifique
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. In particular, this compound has been found to have potent anti-inflammatory and anti-tumor activities, making it an attractive target for drug development.
Propriétés
Formule moléculaire |
C16H17BrN2O3 |
|---|---|
Poids moléculaire |
365.22 g/mol |
Nom IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h3-4,6,8,10,13H,1-2,5,7,9H2,(H,18,21) |
Clé InChI |
BUHMSNYVUYCBKL-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canonique |
C1CC(OC1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)